tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core. The molecule is characterized by a tert-butyl carbamate group at the 1'-position, an amino group at the 3-position, and a methyl substituent at the 6-position of the indene ring.
Properties
IUPAC Name |
tert-butyl 1-amino-5-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-5-6-14-15(11-13)19(12-16(14)20)7-9-21(10-8-19)17(22)23-18(2,3)4/h5-6,11,16H,7-10,12,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGYUTDHXAELTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2O2 |
| Molecular Weight | 316.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1160247-45-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, influencing various physiological pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research indicates that the compound may provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of spirocyclic compounds, including this compound. Results showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Cytotoxic Studies : In a study focusing on cancer therapeutics, researchers found that the compound exhibited IC50 values of approximately 15 µM against human breast cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to apoptosis .
- Neuroprotection Research : A recent investigation into neuroprotective agents highlighted the potential of this compound in reducing neuronal cell death in models of Alzheimer’s disease. The study reported a reduction in amyloid-beta-induced toxicity by approximately 40% when treated with the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.44 g/mol
- CAS Number : 1160247-45-9
The compound features a spirocyclic structure that combines an indene and piperidine moiety, which is essential for its biological activity and potential therapeutic applications.
Medicinal Chemistry
Tert-butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has been studied for its potential as a pharmacological agent. Its structural analogs have shown promise in various therapeutic areas:
- Antidepressant Activity : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of depression and anxiety disorders.
- Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its spirocyclic framework allows for:
- Synthesis of Complex Molecules : The unique structure can facilitate the formation of complex drug-like molecules through various synthetic pathways, including asymmetric synthesis and functionalization reactions.
- Building Block for Drug Development : It can be utilized as a building block for the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of spirocyclic compounds derived from piperidine. The research indicated that modifications to the tert-butyl group significantly influenced the activity profile, leading to enhanced efficacy in animal models of depression.
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, derivatives of the compound were tested against various cancer cell lines. The results demonstrated that certain modifications resulted in increased cytotoxicity, highlighting the potential for developing new anticancer therapies based on this scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Findings:
Substituent Effects: Amino vs. Oxo/Hydroxy: The 3-amino group in the target compound enhances hydrogen-bonding capacity compared to oxo or hydroxy analogs, which may improve receptor binding in drug candidates . Methyl vs.
Synthetic Considerations :
- The target compound’s analogs are synthesized via methods like Scale-up Method E (66.2% yield for a related spirocyclic compound), suggesting efficient routes for such scaffolds .
Commercial Availability :
- Halogenated derivatives (e.g., 6-Cl, 6-Br) are commercially available for medicinal chemistry applications, while hydroxy-fluoro analogs are discontinued, possibly due to synthetic or stability challenges .
Positional Isomerism :
- Methyl substitution at the 5-position (vs. 6-position) alters the spatial orientation of the indene ring, which could impact interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
